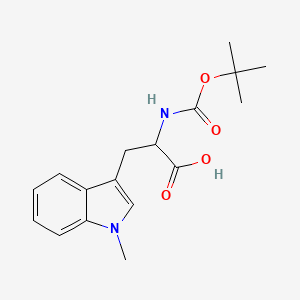

Boc-1-methyl-DL-tryptophan

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Boc-1-methyl-DL-tryptophan is a derivative of tryptophan, an essential amino acid. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom of the indole ring. This modification enhances the compound’s stability and makes it useful in various chemical and biological applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Boc-1-methyl-DL-tryptophan typically involves the protection of the amino group of 1-methyl-DL-tryptophan with a tert-butoxycarbonyl group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography .

Analyse Des Réactions Chimiques

Types of Reactions

Boc-1-methyl-DL-tryptophan undergoes various chemical reactions, including:

Oxidation: The indole ring can be oxidized using reagents like potassium permanganate.

Reduction: The compound can be reduced using hydrogenation techniques.

Substitution: The Boc group can be removed under acidic conditions to yield 1-methyl-DL-tryptophan.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Hydrogen gas in the presence of a palladium catalyst.

Substitution: Trifluoroacetic acid in dichloromethane.

Major Products Formed

Oxidation: Oxidized derivatives of the indole ring.

Reduction: Reduced forms of the compound.

Substitution: 1-methyl-DL-tryptophan.

Applications De Recherche Scientifique

Boc-1-methyl-DL-tryptophan is widely used in scientific research due to its stability and versatility. Some of its applications include:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme-substrate interactions and protein folding.

Medicine: Investigated for its potential therapeutic effects in various diseases.

Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mécanisme D'action

The mechanism of action of Boc-1-methyl-DL-tryptophan involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways. This interaction is facilitated by the indole ring, which mimics the structure of natural substrates .

Comparaison Avec Des Composés Similaires

Similar Compounds

1-methyl-DL-tryptophan: Lacks the Boc protecting group, making it less stable.

Boc-tryptophan: Similar structure but without the methyl group on the indole ring.

Uniqueness

Boc-1-methyl-DL-tryptophan is unique due to the presence of both the Boc protecting group and the methyl group on the indole ring. This combination enhances its stability and makes it suitable for a wide range of applications .

Activité Biologique

Boc-1-methyl-DL-tryptophan is a derivative of tryptophan, an essential amino acid that plays a crucial role in protein synthesis and serves as a precursor for various bioactive compounds. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the amino group and a methyl group at the 1-position of the indole ring. These modifications enhance its stability and solubility, making it suitable for various biochemical applications, particularly in immunology and cancer therapy.

This compound has been primarily studied for its immunomodulatory properties , particularly as an inhibitor of the enzyme indoleamine 2,3-dioxygenase (IDO) . IDO is involved in the catabolism of tryptophan along the kynurenine pathway, which plays a significant role in immune regulation and tumor immune evasion. By inhibiting IDO, this compound can enhance T-cell responses, suggesting its potential application in cancer immunotherapy .

Key Findings:

- IDO Inhibition : this compound effectively inhibits IDO activity, leading to increased levels of downstream metabolites such as kynurenic acid while decreasing kynurenine levels. This shift in tryptophan metabolism is associated with enhanced T-cell activity.

- Immunological Effects : Studies indicate that treatment with this compound can modulate immune responses by increasing tryptophan and its metabolites, thereby impacting T-cell proliferation and function .

Comparative Analysis with Other Tryptophan Derivatives

The following table summarizes the structural features and biological activities of various tryptophan derivatives, including this compound:

Case Study 1: Immunomodulatory Effects

In a study involving murine splenocytes, treatment with this compound demonstrated significant modulation of tryptophan metabolism. The compound led to increased production of kynurenic acid while reducing kynurenine levels, indicating a favorable shift towards T-cell activation .

Case Study 2: Cancer Therapy Potential

Research has shown that this compound may enhance anti-tumor immunity by reversing IDO-mediated immunosuppression. In animal models, inhibition of IDO resulted in slowed tumor growth and improved survival rates .

Propriétés

IUPAC Name |

3-(1-methylindol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O4/c1-17(2,3)23-16(22)18-13(15(20)21)9-11-10-19(4)14-8-6-5-7-12(11)14/h5-8,10,13H,9H2,1-4H3,(H,18,22)(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHPBREBKPBFZCY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CN(C2=CC=CC=C21)C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.